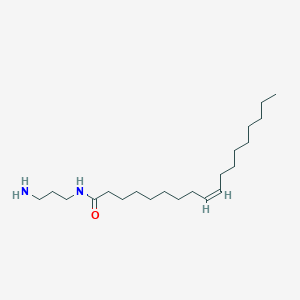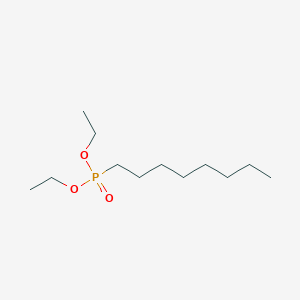
Diethyl octylphosphonate
概要
説明
Diethyl octylphosphonate is a type of organophosphorus compound that is not directly discussed in the provided papers. However, related compounds with similar functional groups, such as diethyl vinylphosphonate and diethyl alkenylphosphonate, have been synthesized and studied for their chemical properties and potential applications . These compounds are part of a broader class of phosphonates that are known for their versatility in chemical reactions and their utility in various industrial and research applications.
Synthesis Analysis
The synthesis of related diethyl phosphonate compounds involves various methods. For instance, diethyl vinylphosphonate can be synthesized through the reaction of diethyl phosphite with alkenes . Another example is the synthesis of diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate, which was achieved with high yield and regioselectivity through a 1,3-dipolar cycloaddition reaction, a process known as "click chemistry" . These methods demonstrate the chemical flexibility and reactivity of diethyl phosphonate derivatives.
Molecular Structure Analysis
The molecular structure of diethyl phosphonate derivatives is characterized by the presence of a phosphorus atom bonded to two ethoxy groups and a variable R group, which defines the specific properties of the compound. For example, diethyl (1-hydroxy-2-butynyl)phosphonate exhibits nearly tetrahedral geometry around the phosphorus atom and features intermolecular and intramolecular hydrogen bonding . The crystal structure of diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate was determined by X-ray diffraction, revealing a dihedral angle between the phenyl group and the isoxazoline ring .
Chemical Reactions Analysis
Diethyl phosphonate derivatives participate in various chemical reactions. For instance, diethyl vinylphosphonate can react with amines to form addition products, which can undergo dealkylation to yield zwitterionic ethyl 2-(alkylammonio)ethylphosphonates . The Emmons-Horner Wittig reaction is another example where diethyl phosphonates are used as reagents to convert aldehydes and ketones into α,β-unsaturated compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl phosphonate derivatives are influenced by their molecular structure. For example, the thermal stability of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate was studied using thermogravimetric analysis, and its chemical behavior was examined through HOMO-LUMO analysis and other global reactivity descriptors . The anticorrosion properties of diethyl (phenylamino) methyl) phosphonate derivatives were investigated, showing that these compounds can act as effective corrosion inhibitors for carbon steel in acidic media .
科学的研究の応用
Synthesis and Structural Applications : A study by Tayama et al. (2004) presented a method for synthesizing organophosphonates from alkenes and dialkyl phosphites. They demonstrated the production of diethyl octylphosphonate using Mn(II) under air, achieving a 78% yield. This process is significant for the facile synthesis of organophosphonates, which have various applications in organic synthesis and materials science (Tayama et al., 2004).
Corrosion Inhibition : Gupta et al. (2017) investigated the use of α-aminophosphonates, including diethyl octylphosphonate, as corrosion inhibitors for mild steel in hydrochloric acid. They found that these compounds showed significant inhibition efficiency, indicating their potential in industrial applications like metal pickling processes (Gupta et al., 2017).
Flame Retardant Properties : Nguyen et al. (2014) explored the use of piperazine-phosphonates, including derivatives of diethyl octylphosphonate, as flame retardants for cotton fabric. Their research focused on understanding the thermal decomposition mechanisms of treated fabrics, highlighting the potential of these compounds in enhancing fire safety in textiles (Nguyen et al., 2014).
Synthesis of Polymers : Salzinger et al. (2011) reported the use of diethyl vinylphosphonate, a related compound, in the synthesis of high-molecular-weight polymers. They used trivalent cyclopentadienyl lanthanide complexes for polymerization, which could have implications for the synthesis and applications of diethyl octylphosphonate-based polymers (Salzinger et al., 2011).
Safety and Hazards
Diethyl octylphosphonate can cause skin irritation and serious eye irritation . It is recommended to wash hands thoroughly after handling and to wear protective gloves, protective clothing, eye protection, and face protection . If skin or eye irritation occurs, it is advised to get medical attention .
作用機序
Target of Action
It’s worth noting that phosphonates, a class of compounds to which diethyl 1-octylphosphonate belongs, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Mode of Action
As a phosphonate, it may interact with its targets by mimicking the structure of natural biological molecules, leading to inhibition of certain metabolic enzymes .
Biochemical Pathways
Phosphonates are known to inhibit metabolic enzymes, which could potentially affect a variety of biochemical pathways .
Result of Action
As a phosphonate, it could potentially inhibit metabolic enzymes, leading to various downstream effects .
Action Environment
It’s worth noting that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
特性
IUPAC Name |
1-diethoxyphosphoryloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O3P/c1-4-7-8-9-10-11-12-16(13,14-5-2)15-6-3/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDVRXOWIPONFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074442 | |
| Record name | Phosphonic acid, octyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl octylphosphonate | |
CAS RN |
1068-07-1 | |
| Record name | Diethyl P-octylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl octylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, octyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl octylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is diethyl octylphosphonate used in material science?
A1: Diethyl octylphosphonate serves as a key component in creating mesoporous titanium dioxide (TiO2) hybrid materials. [] These materials are synthesized via a non-hydrolytic sol-gel method, where diethyl octylphosphonate reacts with titanium isopropoxide (Ti(OiPr)4) and acetophenone at high temperatures. [] The resulting hybrid material comprises aggregated, roughly spherical, crystalline anatase TiO2 nanoparticles. [] Importantly, the diethyl octylphosphonate grafts onto these nanoparticles through Ti-O-P bonds. [] This grafting process significantly influences the material's properties. As the ratio of phosphorus to titanium (P/Ti) increases, the crystallite size of the TiO2 decreases, leading to a larger specific surface area and smaller pore size. [] These structural changes directly impact the material's performance in various applications, such as catalysis and adsorption.
Q2: Can you elaborate on the role of diethyl octylphosphonate in the synthesis process and how it affects the final material?
A2: Diethyl octylphosphonate acts as both a reactant and a structure-directing agent during the synthesis. [] Its reaction with titanium isopropoxide introduces the phosphonate group into the TiO2 framework, creating the Ti-O-P bonds. [] These bonds influence the crystallization of TiO2, leading to smaller crystallite sizes with increasing diethyl octylphosphonate concentration. [] Additionally, the organic octyl chains in diethyl octylphosphonate contribute to the formation of mesopores within the material. [] At high P/Ti ratios (e.g., 0.2), these octyl chains become the dominant component, forming an organic continuous matrix and resulting in a nonporous hybrid material. [] This control over porosity and surface area makes diethyl octylphosphonate a valuable tool in tailoring the properties of TiO2-based materials for specific applications.
Q3: Besides material science, are there other applications for diethyl octylphosphonate?
A3: Yes, diethyl octylphosphonate is also utilized in organic synthesis. It participates in the hydrophosphorylation of alkenes, a reaction that forms a carbon-phosphorus bond. [] This reaction is typically catalyzed by manganese (II) salts, such as manganese acetate (Mn(OAc)2), under mild conditions using air as an oxidant. [] For example, diethyl octylphosphonate can be synthesized by reacting 1-octene with diethyl phosphite in the presence of a catalytic amount of Mn(OAc)2 at 90°C. [] This method offers a facile route to access organophosphonates, which are valuable compounds in various fields, including pharmaceuticals, agrochemicals, and flame retardants.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



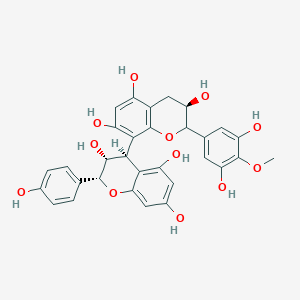

![Benzo[pqr]picene](/img/structure/B93510.png)
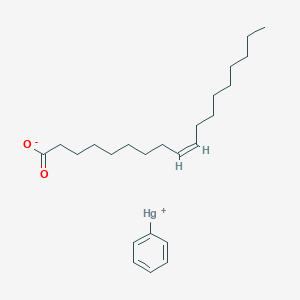






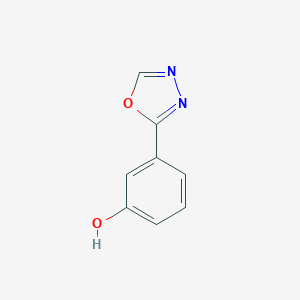

![Benzo[h]phenaleno[1,9-bc]acridine](/img/structure/B93532.png)
